molecular formula C26H28O6 B097809 Methyl 6-O-tritylhexopyranoside CAS No. 18311-26-7

Methyl 6-O-tritylhexopyranoside

Cat. No.: B097809
CAS No.: 18311-26-7
M. Wt: 436.5 g/mol
InChI Key: WYAMNJUPQNEGOI-UHFFFAOYSA-N
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Description

Methyl 6-O-tritylhexopyranoside is a chemical compound with the molecular formula C26H28O6 It is a derivative of oxane, featuring a trityloxymethyl group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-O-tritylhexopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the use of trityl chloride to protect the hydroxyl groups, followed by methoxylation and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar protection-deprotection strategies on a larger scale. The use of automated synthesis equipment and optimized reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-O-tritylhexopyranoside can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Methyl 6-O-tritylhexopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate chemistry and glycosylation processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 6-O-tritylhexopyranoside involves its interaction with specific molecular targets. The trityloxymethyl group can act as a protective group, allowing selective reactions at other sites on the molecule. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-O-tritylhexopyranoside is unique due to the presence of the trityloxymethyl group, which provides steric hindrance and protection to the molecule. This allows for selective reactions and functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287470
Record name Methyl 6-O-tritylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18311-26-7
Record name NSC170178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-O-tritylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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